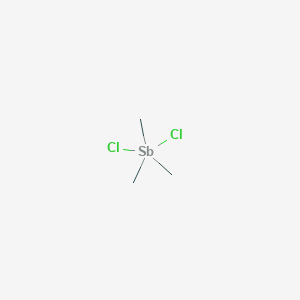
2-(3,4-Dihydroxyphenyl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dihydroxyphenyl)morpholine hydrochloride, also known as dopamine hydrochloride, is a chemical compound that plays a crucial role in various physiological and biochemical processes in the human body. It is a neurotransmitter that is responsible for regulating movement, mood, and motivation. In recent years, there has been a significant amount of research conducted on this compound, which has led to a better understanding of its synthesis, mechanism of action, and potential applications.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride involves its interaction with 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride receptors in the brain. It acts as an agonist, which means that it binds to the 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride receptors and activates them. This leads to an increase in 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride levels, which results in various physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
2-(3,4-Dihydroxyphenyl)morpholine hydrochloride has several biochemical and physiological effects on the human body. It is involved in the regulation of movement, mood, and motivation. It also plays a role in the regulation of blood pressure, heart rate, and body temperature. Additionally, it is involved in the reward system of the brain, which is responsible for the feeling of pleasure and satisfaction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride in lab experiments is its ability to accurately measure 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride levels in biological samples. It is a highly sensitive and specific method that allows for the detection of small changes in 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride levels. However, one of the limitations of using this compound is that it cannot distinguish between different 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride receptor subtypes, which can lead to inaccurate results.
Orientations Futures
There are several future directions for the research on 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride. One potential area of research is the development of new drugs that target specific 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride receptor subtypes. Another area of research is the study of the role of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride in various neurological disorders, such as Alzheimer's disease and depression. Additionally, there is a need for further research on the synthesis and characterization of this compound to improve its accuracy and reliability in lab experiments.
Conclusion:
In conclusion, 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride is a compound that has significant potential in scientific research. Its ability to accurately measure 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride levels in biological samples has led to a better understanding of various physiological and biochemical processes. However, there are limitations to its use, and further research is needed to improve its accuracy and reliability. The future directions for research on this compound are promising and have the potential to lead to new discoveries in the field of neuroscience.
Méthodes De Synthèse
The synthesis of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride involves the reaction of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride with hydrochloric acid. The resulting product is a white crystalline powder that is highly soluble in water. This compound can be synthesized using various methods, including chemical synthesis and enzymatic synthesis.
Applications De Recherche Scientifique
2-(3,4-Dihydroxyphenyl)morpholine hydrochloride has been extensively studied for its potential applications in scientific research. It is commonly used as a standard in high-performance liquid chromatography (HPLC) to determine the concentration of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride in biological samples. Additionally, it is used in the study of Parkinson's disease, schizophrenia, and other neurological disorders.
Propriétés
Numéro CAS |
13062-59-4 |
|---|---|
Nom du produit |
2-(3,4-Dihydroxyphenyl)morpholine hydrochloride |
Formule moléculaire |
C10H14ClNO3 |
Poids moléculaire |
231.67 g/mol |
Nom IUPAC |
4-morpholin-2-ylbenzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c12-8-2-1-7(5-9(8)13)10-6-11-3-4-14-10;/h1-2,5,10-13H,3-4,6H2;1H |
Clé InChI |
WGZGBQIFTXJALS-UHFFFAOYSA-N |
SMILES |
C1COC(CN1)C2=CC(=C(C=C2)O)O.Cl |
SMILES canonique |
C1COC(CN1)C2=CC(=C(C=C2)O)O.Cl |
Synonymes |
4-MORPHOLIN-2-YLPYROCATECHOL HYDROCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)







![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl-](/img/structure/B84042.png)



![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)
![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)